molecular formula C19H23N3O4S2 B2543890 N1-phenyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898368-90-6

N1-phenyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2543890
CAS RN: 898368-90-6
M. Wt: 421.53
InChI Key: DZVAFRSRXJGHOX-UHFFFAOYSA-N
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Description

N1-phenyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as TRO19622, is a small molecule compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound’s unique structure may offer novel therapeutic opportunities.

Organic Semiconductors and Electronic Devices

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The π-conjugated system in thiophene rings facilitates charge transport, making them valuable components in electronic devices.

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors . Their ability to protect metals from corrosion makes them relevant in various sectors, including materials science and engineering.

Synthetic Chemistry

Researchers employ various synthetic methods to obtain thiophene derivatives. Condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, lead to diverse functionalized thiophenes . These methods enable the creation of tailored compounds for specific applications.

Combinatorial Libraries

Thiophene derivatives serve as essential building blocks in combinatorial chemistry. Medicinal chemists use them to construct diverse libraries of compounds for high-throughput screening and drug discovery . Their structural diversity allows for the exploration of new chemical space.

Piperidine Derivatives

While not directly related to the compound , piperidine derivatives share some similarities. Researchers have made significant advancements in the synthesis of biologically active piperidines, often using one-pot functionalization methods . Although distinct from thiophenes, these studies highlight the importance of heterocyclic compounds in drug development.

properties

IUPAC Name

N'-phenyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c23-18(19(24)21-15-7-2-1-3-8-15)20-12-11-16-9-4-5-13-22(16)28(25,26)17-10-6-14-27-17/h1-3,6-8,10,14,16H,4-5,9,11-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVAFRSRXJGHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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